molecular formula C7H7N3O3 B147307 3-Nitrobenzhydrazide CAS No. 618-94-0

3-Nitrobenzhydrazide

Cat. No.: B147307
CAS No.: 618-94-0
M. Wt: 181.15 g/mol
InChI Key: NQEWXLVDAVTOHM-UHFFFAOYSA-N
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Description

Overview of Hydrazide Chemistry and its Significance in Organic Synthesis

Hydrazides are organic derivatives of hydrazine (B178648) (N₂H₄) containing the -C(=O)NHNH₂ functional group ontosight.aimdpi.comsciforum.net. This moiety can exist in keto-enol tautomerism, typically favoring the keto form in the solid state and an equilibrium in solution mdpi.comsciforum.net. Hydrazides can be synthesized through various methods, commonly involving the reaction of hydrazine or substituted hydrazines with esters or acid chlorides ontosight.ai. They are crucial intermediates in the formation of hydrazones, which are formed by the condensation of hydrazides with aldehydes or ketones mdpi.comsciforum.netwisdomlib.org. Hydrazones are themselves important intermediates for synthesizing diverse heterocyclic compounds mdpi.comsciforum.net.

The significance of hydrazides in organic synthesis stems from their rich reactivity, allowing for various transformations. They can undergo oxidation, reduction, and substitution reactions . Hydrazides and their derivatives are widely used as synthons for constructing various five, six, or seven-membered heterocyclic rings containing one or more heteroatoms, which are prevalent in biologically active molecules mdpi.comsciforum.net. Their applications extend to the manufacturing of polymers and glues, as well as serving as chemical preservatives for plants mdpi.comsciforum.net.

Positional Isomerism in Nitrobenzhydrazides: Unique Reactivity of the 3-Nitro- substituent

Nitrobenzhydrazides are a class of compounds where a nitro group (-NO₂) is substituted onto the benzene (B151609) ring of benzhydrazide. Positional isomerism in nitrobenzhydrazides refers to the different arrangements of the nitro group on the benzene ring, resulting in ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers. These positional isomers, while sharing the core benzhydrazide structure, exhibit distinct chemical and physical properties due to the varying electronic influence of the nitro group at different positions johas.go.jp.

3-Nitrobenzhydrazide, with the nitro group at the meta position, possesses a unique reactivity profile compared to its 2-nitro and 4-nitro counterparts. The electronic effect of the nitro group, being strongly electron-withdrawing, influences the electron density distribution across the molecule. In the meta position, this effect is primarily inductive, impacting the reactivity of both the hydrazide group and the aromatic ring differently than the resonance and inductive effects observed in the ortho and para isomers.

Studies comparing the decomposition characteristics of nitrobenzhydrazide isomers have suggested that while ortho isomers may show lower initial decomposition temperatures, there might not be a systematic variation in decomposition characteristics across all three isomers johas.go.jp. However, the position of the nitro group can influence the reaction mechanisms and subsequent decomposition steps johas.go.jp.

The unique meta-substitution pattern in this compound imparts distinct reactivity, making it valuable in various chemical transformations, including its use as a building block for synthesizing heterocyclic compounds and hydrazones . Its specific electronic properties influence its participation in reactions, differentiating it from the ortho and para isomers .

Evolution of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has evolved significantly, driven by the compound's versatile reactivity and the potential for synthesizing novel structures with diverse applications. Initially, research likely focused on the synthesis and fundamental chemical properties of this compound itself. A common synthetic route involves the condensation of 3-nitrobenzoyl chloride with hydrazine hydrate (B1144303) . Another method involves the reflux of 3-nitrobenzoic acid and methanol (B129727) with HCl, followed by reaction with hydrazine hydrate prepchem.com.

A major research trajectory has been the utilization of this compound as a key synthon for the construction of heterocyclic systems. Its reaction with various reagents, such as aldehydes and ketones, leads to the formation of hydrazones, which are crucial intermediates for synthesizing heterocycles like pyrazolines and pyrazoles mdpi.comsciforum.netresearchgate.netiucr.org. For instance, this compound has been employed in three-component condensation reactions to synthesize pyrazole-4-carbonitriles researchgate.netresearchgate.net.

Furthermore, this compound has been used in reactions involving chromene derivatives to form novel fused heterocyclic systems mdpi.com. Research has also explored the synthesis of 1,3,4-oxadiazole (B1194373) derivatives starting from hydrazide–hydrazones, which can be derived from compounds like 3-methyl-4-nitrobenzhydrazide researchgate.netmdpi.com.

The research has also expanded to investigate the properties and potential applications of derivatives of this compound, including reduced forms like 3-aminobenzhydrazide (B87874) . 3-Aminobenzhydrazide, obtained by the reduction of this compound, serves as another valuable building block for synthesizing heterocyclic compounds and has been explored for potential biological activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitrobenzohydrazide
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InChI

InChI=1S/C7H7N3O3/c8-9-7(11)5-2-1-3-6(4-5)10(12)13/h1-4H,8H2,(H,9,11)
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InChI Key

NQEWXLVDAVTOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7N3O3
Source PubChem
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DSSTOX Substance ID

DTXSID0060690
Record name Benzoic acid, 3-nitro-, hydrazide
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Molecular Weight

181.15 g/mol
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CAS No.

618-94-0
Record name 3-Nitrobenzohydrazide
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Synthetic Methodologies for 3 Nitrobenzhydrazide and Analogous Precursors

Established Condensation Reactions

Traditional synthetic routes for 3-nitrobenzhydrazide often involve condensation reactions utilizing readily available starting materials. These methods have been foundational in its preparation for decades.

Reaction of 3-Nitrobenzoyl Chloride with Hydrazine (B178648) Hydrate (B1144303)

A widely documented method for synthesizing this compound involves the condensation of 3-nitrobenzoyl chloride with hydrazine hydrate . This reaction typically proceeds in an alcoholic solvent such as ethanol (B145695) or methanol (B129727) at elevated temperatures, often around 80–85°C . The reaction is exothermic and results in the formation of this compound and hydrogen chloride as a byproduct .

The chemical equation for this reaction is:

3-Nitrobenzoyl chloride + Hydrazine hydrate → this compound + HCl

Reported yields for this method are typically in the range of 67–72% . 3-Nitrobenzoyl chloride is a yellow to brown liquid that is unstable at room temperature and requires refrigeration nih.gov. Hydrazine hydrate is a solution of hydrazine in water, often available as a 64% or 99+% solution fishersci.iefishersci.co.uk.

Synthesis from Methyl 3-Nitrobenzoate

Another established route for the synthesis of this compound is the reaction of methyl 3-nitrobenzoate with hydrazine hydrate prepchem.com. This method involves the hydrazinolysis of the ester. Methyl 3-nitrobenzoate can be prepared by the nitration of methyl benzoate (B1203000) using a mixture of concentrated nitric acid and concentrated sulfuric acid, typically under cooled conditions to control regioselectivity southalabama.edusavemyexams.comrsc.org.

The subsequent reaction of methyl 3-nitrobenzoate with hydrazine hydrate involves refluxing the mixture, often in a solvent like methanol or ethanol prepchem.com. The solid product, this compound, is then typically filtered off and can be purified by recrystallization from water prepchem.com.

A reported procedure involves refluxing methyl 3-nitrobenzoate with 85% hydrazine hydrate in methanol for 90 minutes, yielding 258 g of m-nitrobenzhydrazide with a melting point of 155°-155.5°C prepchem.com.

Alternative Synthetic Routes from Aldehydes and Nitric Acid

While not a direct route to this compound itself, related nitrobenzaldehydes can be synthesized from benzaldehyde (B42025) using nitric acid, followed by potential transformations to form hydrazide structures. The mono-nitration of benzaldehyde with nitric acid primarily yields 3-nitrobenzaldehyde (B41214) (meta isomer), along with smaller amounts of the ortho and para isomers wikipedia.org. The product distribution is approximately 72% for the meta isomer, 19% for the ortho, and 9% for the para wikipedia.org. 3-Nitrobenzaldehyde contains a nitro group meta-substituted to the aldehyde functional group wikipedia.org.

While direct conversion of 3-nitrobenzaldehyde to this compound is not explicitly detailed in the search results, hydrazides can be synthesized via the condensation of carbonyl compounds (such as aldehydes) with hydrazine derivatives chemmethod.com. Therefore, 3-nitrobenzaldehyde could potentially serve as a precursor for analogous hydrazide structures or undergo further transformations to yield this compound.

Advanced and Sustainable Synthetic Approaches

Modern chemical synthesis increasingly focuses on improving reaction efficiency, reducing reaction times, and minimizing environmental impact. Microwave-assisted techniques and the principles of green chemistry are key in this regard.

Microwave-Assisted Synthesis Techniques for Enhanced Reaction Kinetics

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including the synthesis of hydrazides neliti.comnih.govjaptronline.comresearchgate.net. Microwave-assisted synthesis offers advantages such as significantly reduced reaction times, enhanced reaction rates, simplified manipulation and work-up, and often higher purity of products compared to conventional heating methods researchgate.netniscpr.res.in.

While direct reports for the microwave-assisted synthesis of this compound are limited in the provided results, analogous hydrazide syntheses have demonstrated substantial yield improvements and reduced reaction times under microwave conditions neliti.com. For instance, the microwave-assisted synthesis of fenamic acid hydrazides from their corresponding acids and hydrazine hydrate under solvent-free conditions achieved excellent yields (82-96%) in very short reaction times (4-12 minutes) nih.gov. Adapting these techniques could potentially reduce the reaction time for this compound synthesis from hours to minutes .

Microwave-assisted methods can sometimes allow for one-step synthesis directly from carboxylic acids and hydrazine hydrate, skipping the esterification step often required in conventional methods neliti.comjaptronline.comresearchgate.net.

Green Chemistry Principles in Hydrazide Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances chemmethod.commdpi.com. Several green chemistry principles are relevant to hydrazide synthesis, including waste reduction, energy efficiency, and the use of safer solvents and auxiliaries mdpi.com.

Conventional hydrazide synthesis methods can involve the use of hazardous chemicals and generate significant waste dynamicscience.com.au. For example, the traditional synthesis of ibuprofen (B1674241) involves toxic catalysts like AlCl3 and hazardous chemicals like hydrazine dynamicscience.com.au. Green chemistry approaches seek to replace such substances with less hazardous alternatives.

In the context of hydrazide synthesis, replacing anhydrous hydrazine with hydrazine hydrate is considered a step towards greener chemistry, as the hydrate form is less hazardous, although still requiring careful handling dynamicscience.com.au. Microwave-assisted synthesis, as discussed earlier, contributes to green chemistry by improving energy efficiency and often allowing for solvent-free or reduced-solvent conditions, thereby reducing waste chemmethod.comnih.govjaptronline.comniscpr.res.inresearchgate.net. Utilizing water as a solvent in microwave-assisted hydrazide synthesis is another example of applying green chemistry principles chemmethod.com. Assessing synthetic methods using green chemistry metrics like atom economy and environmental factor can quantify their sustainability niscpr.res.inresearchgate.net.

Solvent-Drop Grinding Methodologies

Solvent-drop grinding is a mechanochemical technique that offers a waste-minimized route for organic synthesis. scienceopen.com This method involves grinding solid reactants together with a minimal amount of solvent, often just a few drops, or even under solvent-free conditions. scienceopen.comrjptonline.orgresearchgate.net This technique has been validated for the synthesis of various organic compounds, including hydrazone and pyrazole (B372694) derivatives from carbohydrazides and carbonyl compounds. scienceopen.comresearchgate.netnih.govnih.gov

While direct reports on the synthesis of this compound specifically using solvent-drop grinding are limited in the provided search results, the technique has been successfully applied to the synthesis of other hydrazides and related nitrogen-containing heterocycles. For instance, hydrazones have been synthesized via solvent-drop grinding of thiazole (B1198619) carbohydrazide (B1668358) with various carbonyl compounds. scienceopen.comnih.govnih.gov Another study reported the solvent-free grinding of substituted benzoic acid esters with aqueous hydrazine to prepare substituted benzoic hydrazides with good yields (82-92%) at room temperature within fifteen minutes. rjptonline.org The grinding method offers advantages such as mild reaction conditions, easy separation and purification, high efficiency and selectivity, and environmental acceptability by minimizing or eliminating the use of bulk solvents. scienceopen.comnih.gov

The application of solvent-drop grinding to the synthesis of this compound would likely involve grinding 3-nitrobenzoyl chloride or a 3-nitrobenzoic acid ester with hydrazine hydrate, potentially with a catalytic amount of solvent. Based on the successful application of this method to analogous reactions, it could offer a more environmentally friendly and efficient route compared to traditional solution-based methods.

Ultrasonic Activation in Multicomponent Reactions

Ultrasonic activation, or sonication, utilizes high-frequency sound waves to accelerate chemical reactions. This technique has gained prominence in organic synthesis, particularly in multicomponent reactions (MCRs), due to its ability to reduce reaction times, improve yields, and sometimes enable reactions under milder conditions. rsc.orgmdpi.comtandfonline.comresearchgate.netresearchgate.netbeilstein-journals.org MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates substantial portions of the starting materials, offering high atom economy and efficiency. beilstein-journals.orgmdpi.com

Research has explored the use of ultrasonic activation in the synthesis of various nitrogen-containing heterocycles and hydrazide derivatives through multicomponent reactions. For example, ultrasound irradiation has been employed in the synthesis of pyrazole derivatives from reactions involving hydrazines or hydrazides, aldehydes, and other components. rsc.orgmdpi.comtandfonline.comresearchgate.netresearchgate.net One study specifically mentioned the synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles via three-component condensation reactions of malonic dinitrile with substituted aromatic aldehydes and benzhydrazides or hydrazines under ultrasonic activation in water or a mixture of water and isopropyl alcohol, catalyzed by triethylamine. researchgate.netresearchgate.net Notably, this work indicated that this compound acted as a weak binucleophile in a three-component reaction under ultrasonic activation, yielding a pyrazole-4-carbonitrile derivative and a Schiff base byproduct when reacted with 4-benzyloxy-3-methoxybenzaldehyde (B140485) and malonic dinitrile. researchgate.netresearchgate.net

The use of ultrasound in these multicomponent reactions is reported to lead to shorter reaction times and good to excellent yields. researchgate.net For instance, the ultrasound-assisted synthesis of aryl-hydrazones from aromatic aldehydes/ketones and hydrazides in aqueous media under acidic conditions achieved good to excellent yields within short reaction times (20-30 minutes) at room temperature. researchgate.net

Applying ultrasonic activation to the synthesis of this compound itself, perhaps through a multicomponent approach starting from readily available precursors like 3-nitrobenzoic acid or 3-nitrobenzaldehyde, hydrazine, and potentially other coreactants, could offer a valuable synthetic route. While the provided results primarily focus on the use of benzhydrazides (including this compound) as a component in ultrasonic-assisted MCRs to form other heterocycles, the success of sonication in accelerating related hydrazide formation and MCRs suggests its potential applicability to the direct synthesis of this compound or its analogous precursors within a multicomponent framework.

Data from a study on the synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles using ultrasonic activation in a three-component reaction involving benzhydrazides provides insight into the reaction conditions and outcomes when this compound is used as a reactant. researchgate.netresearchgate.net

Example Data from Ultrasonic-Assisted MCR (using this compound as a reactant): researchgate.netresearchgate.net

ReactantsConditionsProduct(s)Notes
This compound, 4-Benzyloxy-3-methoxybenzaldehyde, Malonic dinitrileUltrasonic activation, Water or Water/Isopropyl alcohol, Triethylamine catalystPyrazole-4-carbonitrile derivative, Schiff base byproductThis compound acted as weak nucleophile

This table illustrates the potential of incorporating this compound into multicomponent reactions facilitated by ultrasound to construct more complex molecules. researchgate.netresearchgate.net The exploration of such methodologies for the direct synthesis of this compound itself represents an area of potential research, building upon the demonstrated benefits of both solvent-drop grinding and ultrasonic activation in related chemical transformations.

Chemical Transformations and Derivatization Strategies of 3 Nitrobenzhydrazide

Reduction Chemistry: Formation of 3-Aminobenzhydrazide (B87874)

One significant transformation of 3-Nitrobenzhydrazide is the reduction of its nitro group (-NO₂) to an amino group (-NH₂), yielding 3-Aminobenzhydrazide. This conversion is a crucial step in accessing derivatives with a free amino group on the aromatic ring, which can participate in further reactions.

The synthesis of 3-Aminobenzhydrazide often involves a two-step process starting from 3-nitrobenzoyl chloride, which is first condensed with hydrazine (B178648) hydrate (B1144303) to form this compound. Subsequently, the nitro group of this compound is reduced. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of stoichiometric reducing agents. For instance, catalytic hydrogenation of this compound with H₂ leads to the formation of 3-Aminobenzhydrazide.

3-Aminobenzhydrazide has the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . fishersci.nonih.gov Its CAS Registry Number is 14062-34-1. fishersci.nonih.gov

Condensation Reactions and Hydrazone Formation

The hydrazide functional group (-CONHNH₂) in this compound is a key site for condensation reactions, particularly with carbonyl compounds like aldehydes and ketones. These reactions typically lead to the formation of hydrazone derivatives.

Reaction with Substituted Aromatic Aldehydes to Form Hydrazide-Hydrazones

This compound reacts with substituted aromatic aldehydes to form hydrazide-hydrazones. innexscientific.comfishersci.iemdpi.com This reaction involves the condensation of the terminal amino group of the hydrazide moiety with the carbonyl group of the aldehyde, with the elimination of a water molecule. This is a common method for synthesizing a library of hydrazone derivatives with varying substituents on the aromatic ring of the aldehyde.

For example, the reaction between this compound and salicylic (B10762653) aldehyde in solvents like ethanol (B145695), dioxane, or THF, often in the presence of a catalytic amount of triethylamine, can lead to the formation of Schiff bases, which are a type of hydrazide-hydrazone. mdpi.comsciforum.net

Synthesis of Schiff Bases

Schiff bases, also known as imines, are formed by the condensation of a primary amine with a carbonyl compound. impactfactor.orgresearchgate.net In the context of this compound, the synthesis of Schiff bases involves the reaction of its hydrazide moiety with aldehydes or ketones. sciforum.netresearchgate.net This is a specific type of hydrazone formation where the product contains a C=N imine linkage.

Three-component reactions involving malononitrile (B47326), salicylic aldehyde, and hydrazides such as this compound can lead to the formation of Schiff bases. mdpi.comsciforum.net These reactions can be carried out under various conditions, including boiling in ethanol, dioxane, or THF, or even at room temperature in THF. mdpi.comsciforum.net

Heterocyclization Pathways Initiated by this compound

This compound can participate in heterocyclization reactions, leading to the formation of various heterocyclic ring systems. The presence of both the hydrazide group and the nitro-substituted phenyl ring provides multiple reactive sites for cyclization reactions.

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

One important class of heterocyclic compounds that can be synthesized from this compound is 1,3,4-oxadiazole derivatives. innexscientific.comfishersci.iemdpi.comresearchgate.net The 1,3,4-oxadiazole ring system is a five-membered ring containing two nitrogen atoms and one oxygen atom.

1,3,4-Oxadiazoles can be synthesized through various routes, often involving the cyclization of hydrazide derivatives. semanticscholar.orgutar.edu.myorganic-chemistry.org

Cyclization with Acetic Anhydride

A common method for the formation of 1,3,4-oxadiazole derivatives from hydrazides or their corresponding hydrazones is cyclization using acetic anhydride. innexscientific.comfishersci.iemdpi.commdpi.comnih.govresearchgate.net This reaction typically involves the intramolecular cyclization of a hydrazide or a pre-formed acylhydrazone in the presence of acetic anhydride, which acts as both a reagent and a solvent.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole derivatives, characterized by a five-membered ring containing two adjacent nitrogen atoms, are a significant class of heterocyclic compounds with a broad spectrum of applications, including medicinal chemistry. chemmethod.comechemcom.com this compound can be utilized in the synthesis of these compounds.

One approach involves the reaction of malononitrile and salicylic aldehydes with N,N-nucleophiles, including nitrobenzhydrazides, under various conditions. When this compound is used in a three-component reaction with malononitrile and salicylic aldehyde in THF with slight heating, it can lead to the formation of new (tetrahydrochromeno[4,3-c]pyrazolyl)(3-nitrophenyl)methanone derivatives. sciforum.netsciforum.net This highlights the role of this compound as a binucleophile in constructing the pyrazole ring system.

Another general method for pyrazole synthesis involves the condensation reaction of hydrazines with α,β-unsaturated carbonyl compounds. preprints.org While the direct reaction of this compound with such scaffolds is not explicitly detailed in the search results, hydrazides in general are known to undergo cyclization reactions to form various heterocyclic compounds, including oxadiazoles (B1248032) and pyrazoles. researchgate.netdntb.gov.ua

Generation of Chromeno[4,3-c]pyrazoles and Chromeno[4,3-e]nih.govinnexscientific.comdiazepines

This compound has been successfully employed in the synthesis of fused heterocyclic systems, specifically chromeno[4,3-c]pyrazoles and chromeno[4,3-e] nih.govinnexscientific.comdiazepines. These compounds are of interest due to the wide range of biological activities associated with chromene derivatives. sciforum.netmdpi.com

The synthesis of novel chromeno[4,3-c]pyrazoles can be achieved through the reaction of 2-imino-2H-chromeno-3-carbonitriles with N,N-binucleophiles like this compound. sciforum.netmdpi.com A stepwise reaction of 2-imino-2H-chromene-3-carbonitrile with this compound at room temperature in THF has been shown to yield a chromeno[4,3-c]pyrazole derivative. mdpi.com

Similarly, this compound can be involved in reactions leading to chromeno[4,3-e] nih.govinnexscientific.comdiazepines. These syntheses often involve multicomponent reactions of malononitrile and salicylic aldehydes with various N,N-nucleophiles, including nitrobenzhydrazides and o-phenylenediamine. sciforum.netmdpi.com The specific reaction conditions, such as solvent type and temperature, significantly influence the reaction pathway and the resulting products, favoring either Schiff base formation or the desired cyclization to chromeno[4,3-c]pyrazoles or chromeno[4,3-e] nih.govinnexscientific.comdiazepines. sciforum.netsciforum.net

Coordination Chemistry and Metal Complexation

Hydrazide compounds, including this compound, possess functional groups that enable them to act as ligands and form coordination complexes with metal ions. vulcanchem.com

Ligand Characteristics and Complex Formation

Ligands are atoms, ions, or molecules that donate electrons to a central metal atom, forming coordination complexes. libretexts.org Hydrazides typically contain a carbonyl group and a hydrazine moiety (-CONHNH2), which can participate in coordination through the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazine part. This allows hydrazides to exhibit various coordination modes, including monodentate, bidentate, and even bridging coordination depending on the metal ion and reaction conditions. mdpi.comekb.eg

While general information on hydrazide ligands is available, specific details regarding the ligand characteristics and complex formation of this compound itself require further investigation beyond the provided search results. However, the presence of the hydrazide functional group suggests its potential to coordinate with metal ions.

Synthesis of Metal Complexes (e.g., Ni(II), Cu(II), Pt(II)) with Hydrazide Ligands

Metal complexes involving hydrazide ligands have been synthesized with various transition metals, including Ni(II), Cu(II), and Co(II). ekb.egnih.govredalyc.org These complexes are often synthesized by reacting metal salts with the hydrazide ligand under appropriate conditions.

Studies on the synthesis of Ni(II) and Cu(II) complexes with ligands containing a dihydrazide moiety have been reported. nih.gov These ligands can behave as tetradentate ligands, coordinating to the metal ions through nitrogen atoms. nih.gov Another study describes the synthesis of Co(II), Ni(II), and Cu(II) complexes with ligands derived from the condensation of 2-chlorobenzaldehyde, glycine, and hydrazine hydrate, which contain both Schiff base and hydrazide groups. redalyc.org These ligands coordinate through nitrogen and oxygen atoms. redalyc.org

While these studies focus on related hydrazide ligands, they illustrate the general methodologies and coordination behavior observed in the synthesis of metal complexes with hydrazide-based compounds. The synthesis of complexes involving this compound with specific metal ions like Ni(II), Cu(II), and Pt(II) would likely follow similar principles, involving the reaction of this compound with the respective metal salts, leading to coordination through the available donor atoms (oxygen and nitrogen) of the hydrazide group.

Degradation and Stability Studies

The stability of chemical compounds is crucial for their handling, storage, and application. This compound undergoes degradation under certain conditions.

Kinetics and Mechanism of Reaction with Acetic Acid

A comprehensive kinetic study has been conducted on the reaction of m-nitrobenzhydrazide (this compound) and other hydrazines with acetic acid. nih.govacs.org This reaction leads to the degradation of this compound in acetous solution. nih.gov

High-pressure liquid chromatography (HPLC) has been used to identify and measure the appearance or disappearance rates of the degradation products. nih.gov For this compound, the major degradation products identified include N,N'-bis(m-nitrobenzoyl)hydrazine, N-acetyl-N'-m-nitrobenzoylhydrazine, diacetylhydrazine, and hydrazine. nih.gov The concentration profiles of these products suggest a complex mechanism for the reaction of hydrazides with acetic acid. nih.gov Based on experimental data, rate constants for all eight steps in the suggested mechanism at 61 degrees Celsius were calculated using an approximation method. nih.gov The findings from this study indicate that acetic acid should be avoided as a solvent for hydrazine derivatives, including this compound, due to this degradation pathway. nih.gov

Below is a table summarizing some of the degradation products identified:

Degradation ProductNotes
N,N'-bis(m-nitrobenzoyl)hydrazineMajor degradation product nih.gov
N-acetyl-N'-m-nitrobenzoylhydrazineMajor degradation product nih.gov
DiacetylhydrazineMajor degradation product nih.gov
HydrazineMajor degradation product nih.gov

3.5. Identification of Degradation Products

Research into the stability and degradation of this compound is important for understanding its handling, storage, and reactivity. Studies have investigated its behavior under various conditions, particularly in the presence of certain reagents or solvents.

The major degradation products identified in the reaction with acetic acid were:

N,N'-bis(m-nitrobenzoyl)hydrazine

N-acetyl-N'-m-nitrobenzoylhydrazine

Diacetylhydrazine

Hydrazine nih.gov

The concentration profiles of these products observed during the study suggested a complex reaction mechanism between hydrazides and acetic acid. nih.gov Based on experimental data, rate constants for this mechanism were calculated. nih.gov A key finding from this research was the recommendation to avoid acetic acid as a solvent for hydrazine derivatives due to its reactivity leading to degradation products. nih.gov

While specific comprehensive data tables detailing the concentrations of these degradation products over time were not consistently available across general search results, the identification of these specific compounds provides crucial insight into the degradation pathways. Analytical techniques like HPLC are essential for monitoring the appearance and disappearance rates of these substances during stability studies. nih.gov

Other sources indicate that this compound is generally considered stable under normal conditions. thermofisher.comapolloscientific.co.ukscbt.com However, its reactivity profile suggests incompatibility with strong oxidizing agents. chemicalbook.comchemicalbook.com Degradation could potentially occur through oxidation, reduction, or substitution reactions, leading to the formation of azides, nitroso derivatives, or hydrazine derivatives, respectively.

Further research using techniques such as FT-IR, ¹H NMR, and Mass Spectrometry can further confirm the structure of identified degradation products. researchgate.net For instance, FT-IR can help identify functional groups like N–H and C=O stretches characteristic of hydrazides and their derivatives.

Biological Activities and Pharmacological Prospects of 3 Nitrobenzhydrazide Derivatives

Antimicrobial Efficacy

The quest for novel antimicrobial agents is a pressing global challenge, driven by the rise of drug-resistant pathogens. 3-Nitrobenzhydrazide derivatives have shown considerable promise in this area, with studies revealing their potent activity against a variety of microorganisms.

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The structural framework of these molecules, particularly the presence of the 3-nitrobenzohydrazide moiety, has been identified as beneficial for antibacterial activity. mdpi.com

Research has shown that certain semicarbazide (B1199961) derivatives based on the structure of 4-(morpholino-4-yl)-3-nitrobenzohydrazide exhibit notable antibacterial potential. For instance, a semicarbazide containing a 4-bromophenyl moiety was found to be particularly active against Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) value of 3.91 µg/mL. nih.gov In another study, thiosemicarbazide (B42300) derivatives with a 4-trifluoromethylphenyl group showed MIC values against Gram-positive bacteria (excluding Staphylococcus aureus) ranging from 31.25 to 62.5 µg/mL. nih.gov

Steroidal hydrazones incorporating the 3-nitrobenzohydrazide group have also demonstrated significant antibacterial action. One such compound was highly effective against Bacillus cereus, with a MIC/MBC of 0.75/1.5 mg/mL. mdpi.com Furthermore, these compounds showed superior activity against methicillin-resistant S. aureus (MRSA) when compared to ampicillin. mdpi.com While some hydrazide-hydrazones showed good to moderate activity against Gram-positive bacteria like B. subtilis and B. cereus, and Gram-negative bacteria such as P. aeruginosa and E. coli, others, specifically certain hydrazones derived from 4-(morpholin-4-yl)-3-nitrobenzohydrazide, did not exhibit antimicrobial activity against the tested bacteria. nih.govnih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives.

In addition to their antibacterial effects, this compound derivatives have demonstrated promising antifungal and antiprotozoal activities. Hydrazone derivatives are recognized for their broad-spectrum biological properties, which include antifungal and antiprotozoal actions. mdpi.com

Several studies have highlighted the antifungal potential of these compounds. For example, a series of steroidal hydrazones exhibited moderate to good antifungal potency, with MIC values ranging from 0.37 to 1.50 mg/mL and MFC (Minimum Fungicidal Concentration) values from 1.50 to 3.00 mg/mL. mdpi.com Hydrazine-based compounds have been shown to be effective against Candida albicans, including drug-resistant clinical isolates. nih.gov

The antiprotozoal activity of nitro-substituted compounds has also been an area of investigation. It is suggested that the strong lipophilic character of these molecules plays a crucial role in their antiprotozoal effects. derpharmachemica.com The mechanism of action may involve the reduction of the nitro group, similar to the action of metronidazole. derpharmachemica.com Synthesized mercaptobenzimidazole derivatives with nitro substitution have shown effectiveness against various protozoa, including Paramecium caudatum and Vorticella campanula. derpharmachemica.com

Tuberculosis remains a major global health threat, necessitating the development of new and effective antimycobacterial agents. Nitro-containing compounds, including derivatives of this compound, have been a focus of this research.

Novel nitrobenzamide derivatives have displayed significant in vitro activity against Mycobacterium tuberculosis (MTB) H37Rv strain, with some compounds showing MIC values ranging from < 0.016 to 0.973 μg/mL. Specifically, certain N-benzyl and N-pyridinylmethyl 3,5-dinitrobenzamides were found to be more active than the first-line anti-TB drugs isoniazid (B1672263) and rifampicin. Four compounds, in particular, exhibited excellent MIC values of < 0.016 μg/mL against both drug-sensitive and drug-resistant clinical isolates of MTB.

The mechanism of action for some of these nitroaromatic compounds is believed to involve the inhibition of decaprenyl phosphoryl-β-D-ribose 2´-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. mdpi.com The lipophilicity of these derivatives has been identified as a critical factor for their antimycobacterial activity, as it may enhance permeation through the lipid-rich mycobacterial cell wall. mdpi.com

Anticancer and Cytotoxic Properties

The search for novel anticancer agents has led to the exploration of various chemical scaffolds, including this compound derivatives. These compounds have demonstrated significant cytotoxic effects against several cancer cell lines, acting through various mechanisms.

A number of studies have reported the potent in vitro anticancer activity of this compound derivatives. For instance, a series of benzylidene hydrazides synthesized from anthranilic acid were evaluated against the human lung cancer A549 cell line. researchgate.net One derivative, N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide, showed the highest activity in inhibiting the growth of A549 cells, with an IC50 value of 10.9 μg/mL. researchgate.net

Other research has focused on quinoline-hydrazide scaffolds. One such compound, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide, was identified as a novel anti-cancer lead. nih.gov Further derivatives were synthesized and tested against neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MCF-7 and MDA-MB-231) cell lines. nih.gov The most active compound in this series displayed IC50 values of 2.9 and 1.3 μM against SH-SY5Y and Kelly cells, respectively. nih.gov

Additionally, some hydrazone derivatives have been found to exhibit concentration-dependent cytotoxic effects on the K-562 chronic myeloid leukemia cell line at low micromolar concentrations. scientific-journal.com The cytotoxic potential of these compounds underscores their promise as candidates for further development in cancer therapy.

The table below presents the cytotoxic activity of various this compound and related derivatives against different cancer cell lines.

A key mechanism through which some this compound derivatives exert their anticancer effects is the inhibition of specific enzymes crucial for cancer cell survival and proliferation. One such target is Hexokinase 2 (HK2), an enzyme over-expressed in many human cancers that plays a vital role in glucose metabolism. plu.mxnih.gov

Based on the structure of HK2, a series of (E)-N′-(2,3,4-trihydroxybenzylidene) arylhydrazide derivatives were designed and synthesized. plu.mx Many of these compounds showed excellent in vitro activity. One compound, in particular, demonstrated the strongest inhibitory effects on HK2 enzyme activity with an IC50 of 0.53 ± 0.13 μM and exhibited potent growth inhibition against SW480 cells with an IC50 of 7.13 ± 1.12 μM. plu.mx

Further studies on a potent HK2 inhibitor, benitrobenrazide (BNBZ), and its dihydroxy derivatives have sought to understand the influence of the number and arrangement of hydroxyl groups on their inhibitory activity. nih.govnih.gov These investigations confirmed that modifications to the chemical structure of BNBZ derivatives led to significant changes in their activities, including their ability to inhibit HK2 and induce DNA damage, increase reactive oxygen species (ROS) production, and disrupt the cell cycle in human liver cancer cell lines (HepG2 and HUH7). nih.gov

Other Pharmacological Relevance of this compound Derivatives

Anti-inflammatory Potential

Derivatives of hydrazide have demonstrated notable anti-inflammatory properties. For instance, a novel N-acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), has been shown to possess significant anti-inflammatory effects. nih.gov In a carrageenan-induced peritonitis model, oral administration of JR19 at doses of 10 and 20 mg/kg resulted in a significant reduction in leukocyte migration into the peritoneal cavity by 59% and 52%, respectively. mdpi.com For comparison, the standard anti-inflammatory drug indomethacin (B1671933) (10 mg/kg) produced a 40% inhibition. mdpi.com

The mechanism of action for JR19's anti-inflammatory effect appears to involve the nitric oxide (NO) pathway. The anti-inflammatory effect was reversed in mice pretreated with L-NAME, an inhibitor of nitric oxide synthase (iNOS), suggesting the involvement of iNOS. nih.govmdpi.com Furthermore, the compound effectively lowered the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. nih.gov This reduction in cytokine levels was also reversed by L-NAME pretreatment, further supporting a NO-dependent mechanism. nih.gov

Another study focused on novel isatin (B1672199) Schiff base analogs, specifically 3-({p-dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one derivatives. nih.gov Several of these compounds exhibited anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov Notably, compounds designated as IIIe, IIIf, and IIIg demonstrated good anti-inflammatory activity at a dose of 100 mg/kg when compared to the standard drug indomethacin at 10 mg/kg. nih.gov

Table 1: Anti-inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19)

Compound Dose (mg/kg) Leukocyte Migration Inhibition (%)
JR19 10 59
JR19 20 52
Indomethacin 10 40

Insecticidal and Anti-nematode Activities of Derivatives

Hydrazide derivatives have been investigated for their potential as insecticides. A series of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide were synthesized and tested for their insecticidal activity against the common cutworm (Spodoptera litura F). nih.gov Among these, N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide and N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide demonstrated high insecticidal activities, surpassing that of the parent compound and matching the efficacy of the commercial insecticide tebufenozide. nih.gov

In another study, novel diacylhydrazine and acylhydrazone derivatives were designed and synthesized. nih.gov These compounds exhibited strong insecticidal activity against the third instar larvae of the beet armyworm (Spodoptera exigua). nih.gov Several of the synthesized compounds, including 3b, 4b, 4c, 4d, 4f, and 4l, caused over 95% mortality at a concentration of 10 mg/L within 72 hours. nih.gov

Furthermore, research into benzhydroxamic acid derivatives has revealed promising nematocidal activity. nih.govnih.gov Thirteen novel derivatives were synthesized and tested against the parasitic nematode Haemonchus contortus and the free-living nematode Caenorhabditis elegans. nih.gov Compound OMK211 was particularly effective, reducing the viability and motility of both larval and adult stages of both nematode species at micromolar concentrations. nih.gov It was effective against both drug-sensitive and drug-resistant strains of H. contortus, with the highest efficacy observed in adult males (IC50 ~ 1 μM). nih.gov

Additionally, a series of benzonaphthyridine derivatives containing a C=N linkage were synthesized and evaluated for their anti-intestinal nematode activity against Nippostrongylus brazilliensis in rats. mdpi.com At a concentration of 10 mg/kg, the compound 7-chloro-2-methoxy-10-(4-(4′-(1H-indol-5′-yl)methylene)aminophenyl)-amino-benzo[b] nih.gov naphthyridine (4n) showed the highest activity, with a deparasitization rate of 80.2%. mdpi.com

Anticonvulsant Activity

The anticonvulsant potential of various heterocyclic compounds derived from or related to hydrazides has been a subject of investigation. For instance, derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties. nih.gov Several of these compounds demonstrated activity in the maximal electroshock (MES) and psychomotor seizure (6 Hz) tests in mice. nih.gov

In a separate study, a series of N-(2-hydroxyethyl)amide derivatives were synthesized and showed potent anticonvulsant activity. nih.gov Compounds such as N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide were found to be effective with ED50 values of 22.0, 23.3, and 20.5 mg/kg, respectively, in the MES test. nih.gov These compounds also exhibited lower toxicity compared to the standard drug valproate. nih.gov

Furthermore, a series of novel quinazoline (B50416) derivatives were synthesized and evaluated for their anticonvulsant activity using the subcutaneous pentylenetetrazole (scPTZ) and MES tests. mdpi.com Three compounds, 5b, 5c, and 5d, displayed the highest anticonvulsant activities with ED50 values of 152, 165, and 140 mg/kg, respectively, which were more potent than the reference drugs methaqualone (ED50 of 200 mg/kg) and valproate (ED50 of 300 mg/kg). mdpi.com

A derivative of annulated triazolo-thiadiazine also showed promising anticonvulsant activity in various seizure models. biomedpharmajournal.org In the model of seizures induced by strychnine, the test substance exhibited activity similar to carbamazepine (B1668303) at doses of 3 and 10 mg/kg. biomedpharmajournal.org In the pentylenetetrazole (PTZ) induced seizure model, it showed high activity at doses of 3, 10, and 30 mg/kg. biomedpharmajournal.org

Antioxidant Properties

Hydrazide-hydrazone derivatives are recognized for their antioxidant potential. pensoft.net The antioxidant capacity of these compounds is often attributed to their chemical structure, particularly the presence of a hydroxyl group. pensoft.net In a study of pyrrole-based hydrazide-hydrazones, the derivative synthesized with salicylaldehyde (B1680747) (5b), which contains a hydroxyphenyl group, was the most potent antioxidant in both DPPH and ABTS radical scavenging assays. pensoft.net In the DPPH assay, at a concentration of 250 µM, compound 5b exhibited a 61.27% radical-scavenging property. pensoft.net In the ABTS assay, at a concentration of 31 µM, it showed a 35.77% radical-scavenging effect, which was greater than the standard, Trolox. pensoft.net

Another investigation into 4-hydrazinobenzoic acid derivatives revealed significant antioxidant activities. nih.gov Compounds 3 and 5–9 showed superior antioxidant activity (70–72%) in the DPPH assay at a concentration of 20 μg/mL compared to the standard butylated hydroxylanisole (BHA) (92%). nih.gov In the ABTS assay, compounds 1–10 demonstrated high free radical quenching activity (80–85%) at 20 μg/mL, comparable to BHA (85%). nih.gov Theoretical studies suggested that these compounds exert their antioxidant effects through mechanisms like single electron transfer (SET), hydrogen atom transfer (HAT), and sequential proton loss electron transfer (SPLET). nih.gov

The antioxidant properties of heterocyclic nitroxides are also well-documented, stemming from their redox cycle which allows them to act as mimetics of superoxide (B77818) dismutase. mdpi.com

Table 2: Antioxidant Activity of Pyrrole-Based Hydrazide-Hydrazone (5b)

Assay Concentration Radical Scavenging Activity (%)
DPPH 250 µM 61.27
ABTS 31 µM 35.77

Urease Inhibition

Benzohydrazide (B10538) derivatives have been identified as effective inhibitors of the enzyme urease. In one study, a series of benzohydrazide derivatives were synthesized and evaluated for their in vitro urease inhibitory activity. nih.gov Most of the synthesized compounds showed good inhibitory activities with IC50 values ranging from 0.87 ± 0.31 µM to 19.0 ± 0.25 µM, which were significantly better than the standard inhibitor thiourea (B124793) (IC50 = 21.25 ± 0.15 µM). nih.gov The most potent compound in this series was compound 36, which had two chloro groups at the meta positions of one phenyl ring and a methoxy (B1213986) group at the para position of the other, exhibiting an IC50 value of 0.87 ± 0.31 μM. nih.gov

Similarly, 2-nitrobenzohydrazide (B91997) has been shown to be a potent urease inhibitor. researchgate.net This compound demonstrated a strong inhibitory effect against Jack bean urease with an IC50 value of 4.25 ± 0.08 µM. researchgate.net This level of inhibition was approximately five times more potent than that of the reference inhibitor thiourea (IC50 = 21.00 ± 0.11 µM). researchgate.net Urease inhibitors are of interest in medicine for treating infections caused by ureolytic bacteria, such as Helicobacter pylori, and in agriculture to reduce the loss of nitrogen from urea-based fertilizers. nih.gov

Table 3: Urease Inhibitory Activity of Selected Hydrazide Derivatives

Compound IC50 (µM)
Compound 36 (Benzohydrazide derivative) 0.87 ± 0.31
2-Nitrobenzohydrazide 4.25 ± 0.08
Thiourea (Standard) 21.25 ± 0.15

Molecular Mechanisms of Biological Action of 3 Nitrobenzhydrazide Derivatives

Interaction with Biological Targets and Signaling Pathways

The antibacterial efficacy of 3-nitrobenzhydrazide derivatives is believed to stem from their interaction with multiple bacterial targets, disrupting essential cellular processes. While the precise mechanisms for all derivatives are not fully elucidated, research on the broader class of hydrazide and quinoline (B57606) hydrazone compounds points to several key biological targets. researchgate.netnih.gov

One proposed mechanism is the inhibition of DNA gyrase, a crucial enzyme in bacteria responsible for managing DNA supercoiling during replication. researchgate.netmdpi.com By interfering with this enzyme, the derivatives can effectively halt DNA replication and lead to bacterial cell death. researchgate.net Another potential target is glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of the bacterial cell wall. researchgate.netnih.gov Inhibition of this pathway would compromise the structural integrity of the bacterium, making it susceptible to lysis. researchgate.net

Furthermore, enzymes involved in fatty acid synthesis, such as enoyl ACP reductase and 3-ketoacyl ACP synthase, are also considered potential targets. researchgate.netnih.gov These enzymes are vital for producing the fatty acids necessary for building bacterial cell membranes. Disrupting their function would suppress ATP production and compromise membrane integrity. researchgate.net It has also been suggested that this compound may act by binding to bacterial membranes directly, altering their permeability and leading to the inhibition of growth. biosynth.com In fungi, a related mechanism may involve the inhibition of essential enzyme synthesis, ultimately causing cell death. biosynth.com

Molecular docking studies have further supported these hypotheses, showing that hydrazide-hydrazone derivatives can bind effectively within the active sites of enzymes like DNA gyrase, suggesting a strong potential for inhibitory action. mdpi.com The hydrazide moiety itself is crucial for these interactions, often participating in hydrogen bonding with amino acid residues within the enzyme's active site. researchgate.net

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for the pharmacological effects of these compounds. Research has shown that modifying the core this compound scaffold can lead to significant changes in antibacterial potency.

A key study investigating derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide synthesized three series of compounds: thiosemicarbazides, semicarbazides, and hydrazones, and evaluated their in vitro activity against various bacterial strains. The results demonstrated clear SAR trends:

Semicarbazide (B1199961) derivatives exhibited the highest antibacterial activity among the groups tested.

Thiosemicarbazide (B42300) derivatives showed moderate activity.

Hydrazone derivatives were found to be inactive against the tested bacteria.

Within the active series, the nature of the substituent on the phenyl ring played a critical role. The most active compound identified was a semicarbazide derivative featuring a 4-bromophenyl group, which showed potent activity against Enterococcus faecalis. Among the thiosemicarbazides, a derivative with a 4-trifluoromethylphenyl group was the most effective against Gram-positive bacteria. These findings highlight that electron-withdrawing groups at the para position of the phenyl ring can enhance antibacterial efficacy.

The following interactive table summarizes the minimum inhibitory concentration (MIC) values for representative active compounds from this study.

Compound TypePhenyl SubstituentTarget BacteriaMIC (µg/mL)
Semicarbazide4-bromophenylEnterococcus faecalis3.91
Thiosemicarbazide4-trifluoromethylphenylGram-positive strains31.25 - 62.5

Data sourced from a study on 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives.

These SAR studies underscore the importance of the terminal functional group (semicarbazide vs. thiosemicarbazide) and the electronic properties of the substituents on the aromatic ring in determining the antibacterial potential of this compound derivatives.

Influence of Specific Functional Groups on Bioactivity (e.g., -N=CO group)

The bioactivity of this compound derivatives is profoundly influenced by the specific functional groups present in their structure. The hydrazide linker, which contains the -CONHNH- group, is a pivotal component. jocpr.com This group is not merely a spacer but an active participant in the molecule's biological interactions. It can exist in keto-enol tautomeric forms, which influences its chemical reactivity and binding capabilities. mdpi.com

The -CONHNH- moiety is known to be a strong hydrogen bond donor and acceptor, which allows it to form stable interactions with the active sites of target enzymes and proteins. researchgate.net This hydrogen bonding potential is often crucial for the inhibitory activity of the molecule. researchgate.net The hydrazone linker (-NH-N=CH-) has been specifically noted for its role in enhancing the selectivity of compounds towards biological targets like protein kinases. researchgate.net

Furthermore, the hydrazide group serves as a versatile scaffold for chemical modification. mdpi.com The terminal nitrogen atom can be readily condensed with various aldehydes and ketones to form a wide array of hydrazone derivatives, or with isocyanates and isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively. This synthetic accessibility allows for the systematic modification of the molecule to optimize its pharmacological properties. The stability of the hydrazone bond is also a key feature; it is relatively stable under physiological conditions but can be designed to cleave under specific conditions, such as the acidic environment of tumor cells, making it useful in targeted drug delivery systems. biosynth.comresearchgate.netnih.gov

The nitro group (-NO₂) is another critical functional group. Its strong electron-withdrawing nature significantly alters the electronic properties of the benzene (B151609) ring, which can influence how the molecule interacts with biological targets. mdpi.com The position of the nitro group is also important; studies on related compounds have shown that its location on the aromatic ring can dramatically affect biological activity. researchgate.net

Biofilm Formation Inhibition

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. nih.govnih.gov The development of agents that can inhibit biofilm formation is a critical area of antimicrobial research. While studies focusing specifically on this compound are limited, research on structurally related compounds, such as benzimidazole (B57391) and hydrazone derivatives, suggests that this chemical class has significant potential as anti-biofilm agents. nih.govnih.gov

Studies have shown that certain benzimidazole molecules can prevent biofilm formation in a broad spectrum of both Gram-negative and Gram-positive pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, at nanomolar concentrations without inhibiting bacterial growth. nih.govnih.govresearchgate.net This indicates that the mechanism of action is specific to the biofilm formation process rather than being a result of general toxicity. These compounds have been shown to be effective on various surfaces, including medically relevant materials like silicone catheters. nih.gov

Hydrazone derivatives have also demonstrated anti-biofilm effects against fungal pathogens like Candida albicans. nih.gov These compounds can interfere with the early stages of biofilm formation and also impact fungal filamentation, a key process in biofilm development. nih.gov Given that this compound is a core scaffold for synthesizing various hydrazone derivatives, it is plausible that its derivatives could also exhibit these anti-biofilm properties. The ability to inhibit biofilm formation represents a promising therapeutic avenue for this class of compounds, addressing a major challenge in the treatment of chronic and device-associated infections.

Computational Chemistry and Cheminformatics in 3 Nitrobenzhydrazide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand), such as 3-Nitrobenzhydrazide, within the active site of a target macromolecule, typically a protein. openaccessjournals.comnih.gov This method allows researchers to explore the potential interactions between a ligand and its target, offering insights into binding mechanisms, energetics, and potential therapeutic applications. openaccessjournals.com Docking simulations involve predicting the optimal orientation and conformation of the ligand within the binding site, often utilizing scoring functions to estimate the binding affinity. nih.gov While specific detailed molecular docking studies focusing solely on this compound interacting with particular targets were not found in the provided search results, the method is widely applied in drug discovery to identify potential lead compounds and understand protein-ligand interactions at an atomic level. openaccessjournals.comnih.gov For instance, molecular docking has been used to investigate the interactions of various synthesized compounds with bacterial protein targets and the progesterone (B1679170) receptor to predict potential biological activities. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Indices

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. DFT methods can provide highly accurate data concerning both the structural and electronic properties of compounds. researchgate.netrsdjournal.org These calculations can determine parameters such as molecular geometry, energy levels of molecular orbitals (e.g., HOMO and LUMO), charge distribution, and reactivity indices (e.g., Fukui functions). researchgate.netmdpi.com Analyzing the HOMO and LUMO energies, for example, can provide insights into the chemical stability and potential reaction sites of a molecule. researchgate.net While specific DFT studies solely on this compound were not detailed in the search results, quantum chemical calculations have been successfully applied to study the structure, spectroscopy, and reactivity of various molecular systems, including other nitro compounds and related organic molecules. nih.govmdpi.commdpi.com These calculations help in understanding bonding mechanisms and predicting how a molecule might behave in chemical reactions. mdpi.com

Molecular Dynamic Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. This allows for the study of dynamic processes and conformational changes in molecular systems. mdpi.comnih.gov MD simulations can provide near-realistic insights into a compound's behavior within a biological target, complementing the static view provided by molecular docking. mdpi.com By simulating the interactions between a ligand and its target in a dynamic environment, MD can reveal details about the stability of the binding pose, the flexibility of the protein and ligand, and the nature of the interactions over time, such as the formation and breaking of hydrogen bonds. mdpi.commdpi.com Although specific MD simulations focusing solely on this compound were not found in the provided search results, MD is a crucial tool in computational chemistry for understanding the dynamic connectivity of stable conformations induced by a drug and for investigating protein dynamics. mdpi.com Examples include using MD to study the activation mechanisms of receptors and the dynamics of RNA structures. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the chemical structure or structure-related properties of compounds with their biological activity. nite.go.jpcreative-biostructure.com QSAR models aim to establish a quantitative relationship between molecular descriptors (numerical representations of molecular properties) and a measured biological response. creative-biostructure.combigchem.eu This allows for the prediction of the activity of new or untested compounds based on their structural data. creative-biostructure.com QSAR analysis is a critical step in the optimization of lead compounds and can guide drug discovery programs by identifying significant factors associated with the activity of drug molecules. creative-biostructure.com Various statistical and machine learning methods are employed in QSAR modeling to build these predictive models. creative-biostructure.comparssilico.com While specific QSAR studies solely on this compound were not detailed in the provided search results, QSAR is a widely used approach in cheminformatics for virtual screening and predicting various properties, including biological activity and ADME/Tox properties. creative-biostructure.com

Pharmacophore Modeling and Drug Design Strategies

Pharmacophore modeling is a technique in computer-aided drug design that identifies the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and trigger or block a biological response. dovepress.comnih.gov Pharmacophores can be used to represent and identify molecules based on the 3D arrangement of these key features. ijrpr.com Pharmacophore models are often used in virtual screening to identify potential lead molecules from large databases. dovepress.comresearchgate.net They can be built using either the structural information of the target protein (structure-based) or the physicochemical properties of known active ligands (ligand-based). nih.gov Pharmacophore modeling is frequently combined with other computational techniques, such as molecular docking and QSAR, to improve virtual screening and drug design strategies. ijrpr.comresearchgate.net While specific pharmacophore modeling studies solely focused on this compound were not found in the provided search results, the concept is widely applied in rational drug design to create new and more active compounds that fit a desired interaction pattern with a target. ijrpr.comnih.gov

Advanced Analytical Methodologies for Characterization and Mechanistic Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable information regarding the molecular structure and functional groups present in 3-Nitrobenzhydrazide and compounds synthesized from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC, HSQC)

NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (HMBC and HSQC) NMR experiments are utilized. ¹H NMR spectra provide information about the different types of protons and their environments, including their chemical shifts and coupling patterns. ¹³C NMR spectroscopy reveals the distinct carbon atoms within the molecule. nih.gov

For instance, in studies involving reactions of this compound, ¹H NMR spectra have shown characteristic signals for aromatic protons and protons associated with the hydrazide group (NH₂ and CONHNH₂). Analysis of these chemical shifts and integrations allows for the confirmation of the expected proton environments in the molecule.

Two-dimensional techniques like HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between atoms. HSQC correlates protons with the carbons to which they are directly attached, while HMBC reveals correlations between protons and carbons separated by multiple bonds. mdpi.com, researchgate.net These experiments are particularly useful in confirming the structure of reaction products derived from this compound by mapping the complex network of correlations within the molecule. mdpi.com, researchgate.net

NMR spectra of this compound and its derivatives are typically recorded in deuterated solvents such as DMSO-d₆, CDCl₃, or (CD₃)₂CO, often using internal standards like TMS. , mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, characteristic absorption bands are observed corresponding to key functional groups. nih.gov, nist.gov

FT-IR (Fourier-Transform Infrared) spectroscopy is commonly used, with samples often prepared as KBr pellets. nih.gov, mdpi.com Typical IR spectra of hydrazide compounds, including those derived from this compound, show characteristic stretching vibrations for N–H bonds around 3300 cm⁻¹ and for the carbonyl (C=O) group around 1650 cm⁻¹. These bands serve as diagnostic markers for the presence of the hydrazide moiety.

IR spectral data for this compound are available in databases, providing a reference for comparison and confirmation of synthesized material. nih.gov, nist.gov

Mass Spectrometry (MS, LC-QTOF-MS/MS, HRMS) for Product Identification and Impurity Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insights into its fragmentation pattern, which aids in structural confirmation and the identification of impurities and reaction products. nih.gov

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS), including LC-QTOF-MS/MS (Liquid Chromatography - Quadrupole Time-of-Flight - Tandem Mass Spectrometry), are applied in the analysis of this compound and its reactions. nih.gov, GC-MS can be used for the detection and quantification of volatile impurities like residual hydrazine (B178648). HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of a compound and its fragments, which is critical for confirming the identity of synthesized products and identifying unknown impurities. google.com

LC-QTOF-MS/MS is particularly useful for analyzing complex mixtures, separating components by liquid chromatography before their detection and fragmentation in the mass spectrometer. This allows for the identification of reaction intermediates and byproducts. The use of isotopic labeling and internal standards with LC-QTOF-MS/MS can enhance the accuracy of quantification and aid in mechanistic studies.

Mass spectral data, such as electron ionization mass spectra, are available for this compound in various databases. nih.gov, nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing information about conjugated systems and chromophores. UV-Vis spectroscopy can be used to assess the stability of compounds like this compound under different conditions, such as varying pH. Changes in the UV-Vis spectrum over time can indicate degradation or transformation of the compound.

While direct UV-Vis spectral data for this compound itself were not extensively detailed in the search results, UV-Vis detection is commonly coupled with chromatographic techniques like HPLC for the analysis and quantification of this compound and its derivatives. , google.com, scope-journal.com

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for separating mixtures, isolating target compounds, and assessing their purity.

High-Pressure Liquid Chromatography (HPLC)

High-Pressure Liquid Chromatography (HPLC) is a primary method for analyzing the purity of this compound and monitoring chemical reactions involving this compound. , google.com, nbinnochem.com, google.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Reverse-phase HPLC, often utilizing C18 columns, is commonly employed for the analysis of this compound and related compounds. , google.com, google.com The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with the addition of a modifier like formic acid or trifluoroacetic acid to optimize separation and peak shape. , google.com

HPLC coupled with a UV detector (HPLC-UV) is frequently used for quantification and purity assessment, with purity thresholds often set at ≥95% or ≥98%. , nbinnochem.com, vwr.com The retention time of this compound under specific HPLC conditions serves as an identification marker. HPLC analysis is also used to determine the yield and purity of products synthesized from this compound. , google.com

Data from HPLC analysis can be presented in tables to show retention times and purity percentages for different compounds in a sample.

Table 1: Example HPLC-UV Data for this compound and a Potential Impurity

CompoundColumn TypeMobile PhaseRetention Time (min)Purity (%)
This compoundC18Methanol:Water (70:30)8.2≥99
Hydrazine (Impurity)---<10 ppm

HPLC is also utilized in radiochemical synthesis involving this compound derivatives to assess labeling yield and product stability. google.com, google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediate Tracking

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for separating and identifying volatile and semi-volatile compounds within a mixture. In the context of reactions involving this compound, GC-MS is valuable for tracking the formation and consumption of intermediates, thereby aiding in the elucidation of reaction mechanisms and optimization of reaction conditions.

One specific application noted involves the use of GC-MS to track intermediates during the nitro-group reduction of this compound to 3-aminobenzhydrazide (B87874), particularly when comparing different catalysts like Pd/C versus Raney Ni. fishersci.co.uk This highlights the utility of GC-MS in evaluating catalyst efficiency by monitoring the transient species formed during the reduction process. Additionally, GC-MS can be used for byproduct analysis, such as detecting hydrazine residues, which is important for process control and purity assessment. fishersci.co.uk

While specific chromatograms or detailed intermediate profiles for this compound reactions were not extensively detailed in the search results, the principle involves separating the reaction mixture components by GC and then obtaining mass spectra of the eluting compounds. The mass spectra provide fragmentation patterns characteristic of each intermediate, allowing for their identification by comparison with spectral databases or known standards.

Illustrative (Hypothetical) Intermediate Tracking Data via GC-MS

Retention Time (min)Proposed Intermediate StructureKey m/z FragmentsObservation
TBDTBDTBDTBD
TBDTBDTBDTBD

Note: Specific data for intermediates tracked by GC-MS in this compound reactions were not available in the consulted sources. The table above is illustrative of the type of data that would be generated.

Real-time Reaction Monitoring (e.g., In Situ FT-IR)

Real-time reaction monitoring techniques provide dynamic information about chemical transformations as they occur, offering insights into reaction kinetics, mechanisms, and the transient existence of species. In Situ Fourier Transform Infrared (FT-IR) spectroscopy is a prominent technique in this regard, allowing for the observation of changes in functional groups and chemical bonds in real-time directly within the reaction vessel.

The application of in situ FT-IR has been mentioned for monitoring real-time conversion rates in reactions related to the synthesis or transformation of this compound. fishersci.co.uk By observing the characteristic IR absorption bands of reactants, intermediates, and products, researchers can track the progress of the reaction over time without the need for sampling and off-line analysis. For this compound, key functional groups that can be monitored include the nitro group (asymmetric and symmetric stretches around 1530-1540 cm⁻¹ and 1350-1360 cm⁻¹, respectively), the carbonyl group of the hydrazide moiety (amide I band around 1650 cm⁻¹), and N-H stretches (around 3300 cm⁻¹). fishersci.co.uk Changes in the intensity of these bands provide direct information about the reaction's progress.

While detailed spectral data from in situ FT-IR monitoring of specific this compound reactions were not provided in the search results, the technique is invaluable for determining reaction endpoints, identifying induction periods, and understanding the influence of reaction parameters like temperature, solvent, and catalyst on the reaction rate.

Illustrative (Hypothetical) In Situ FT-IR Monitoring Data

Time (min)Characteristic Peak (cm⁻¹) - ReactantCharacteristic Peak (cm⁻¹) - ProductObservation
TBDTBDTBDTBD
TBDTBDTBDTBD

Note: Specific real-time FT-IR data for reactions involving this compound were not available in the consulted sources. The table above is illustrative of the type of data that would be generated.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information about bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding, which are crucial for understanding the compound's properties and reactivity.

Although a specific report detailing the single-crystal X-ray diffraction structure of this compound itself was not found within the provided search results, X-ray crystallography is routinely applied to characterize organic molecules and their derivatives. fishersci.ie For compounds like this compound, crystallographic analysis would confirm the molecular structure, including the position of the nitro and hydrazide groups on the benzene (B151609) ring and their conformation. It would also reveal how molecules pack in the crystal lattice, which can influence physical properties like melting point and solubility.

The technique involves obtaining a single crystal of sufficient size and quality, exposing it to a beam of X-rays, and collecting the diffraction pattern. This pattern is then analyzed computationally to reconstruct the electron density map of the crystal, from which the atomic positions are determined. While direct crystallographic data for this compound were not located in the provided snippets, the technique remains the gold standard for unambiguous solid-state structure confirmation of such organic molecules. Related studies mention the use of X-ray Diffraction (XRD) for characterizing solid materials like nanoparticles and fibers, demonstrating the broader application of X-ray techniques in materials science and chemistry. fishersci.ienih.govnih.gov

Illustrative (Hypothetical) X-ray Crystallography Data for this compound

ParameterValue
Crystal SystemTBD
Space GroupTBD
Unit Cell (a, b, c)TBD
Alpha, Beta, GammaTBD
VolumeTBD
ZTBD
R-factorTBD

Note: Specific X-ray crystallographic data for this compound were not available in the consulted sources. The table above is illustrative of the type of data that would be reported.

Strategic Applications in Chemical and Materials Science

Role as a Versatile Synthon in Complex Organic Synthesis

As a synthon, 3-Nitrobenzhydrazide serves as a key intermediate for the construction of more complex organic molecules. A synthon is an idealized fragment, often ionic or neutral, used in retrosynthetic analysis to represent a synthetic equivalent in a hypothetical bond disconnection. researchgate.netslideshare.net The hydrazide moiety (-CONHNH₂) is particularly reactive and can participate in various condensation, cyclization, and coupling reactions.

One notable application is its use in the synthesis of heterocyclic compounds, such as triazoles or tetrazoles, through cyclization reactions. vulcanchem.com The reaction of this compound with appropriate reaction partners allows for the formation of new rings, expanding the structural diversity of synthesized molecules. For instance, hydrazides and their derivatives are recognized as useful synthons for creating various five-, six-, or seven-membered heterocyclic rings containing one or more heteroatoms. researchgate.net

Furthermore, this compound can be transformed into other valuable intermediates. For example, the reduction of the nitro group in this compound yields 3-aminobenzhydrazide (B87874), a compound used as a building block for synthesizing heterocyclic compounds and hydrazones. chemicalbook.com This reduction can be achieved through catalytic hydrogenation or using stoichiometric reducing agents.

Contributions to Catalysis and Coordination Chemistry

This compound and its derivatives have shown potential in the fields of catalysis and coordination chemistry. Hydrazide ligands are known to bind to metal ions, forming coordination complexes. vulcanchem.comsolubilityofthings.com The coordination of organic ligands, such as hydrazides, with transition metals is crucial for many biochemical functions and plays a vital role in catalysis. solubilityofthings.com

The unique meta-substitution pattern of compounds like 3-aminobenzhydrazide (derived from this compound) imparts distinct reactivity compared to its ortho and para isomers, making it valuable in coordination chemistry and catalysis. The amino and hydrazide groups in such derivatives allow for the formation of hydrogen bonds and coordination with metal ions, highlighting their versatility as ligands.

Research has explored the formation of metal complexes with hydrazide ligands, including those related to nitrobenzhydrazide. For example, studies have investigated platinum(II) complexes with carbazates and hydrazides, analyzing their synthesis, spectral characteristics, and computational modeling. researchgate.net These studies contribute to understanding how hydrazide-based ligands interact with metal centers, which is fundamental to designing new catalysts. The ability of coordination compounds to stabilize transition states and facilitate electron transfer makes them invaluable in catalysis. solubilityofthings.com

Potential in Material Science Applications

The structural features and reactivity of this compound suggest potential applications in material science, particularly in the development of new polymers and functional materials. The hydrazide group can participate in polymerization reactions, leading to the formation of polymers with specific properties.

Related compounds, such as 3-aminobenzhydrazide, have been successfully used in the synthesis of wholly aromatic polyamide–hydrazides. These polymers, containing varying amounts of meta-/para-phenylene rings, have been synthesized via low-temperature solution polycondensation reactions. chemicalbook.com The incorporation of hydrazide units into polymer backbones can influence the thermal, mechanical, and optical properties of the resulting materials.

While direct applications of this compound in material science are less extensively documented compared to its role in synthesis, its potential as a monomer or a precursor to functional monomers for polymer synthesis remains an area of interest. The nitro group can also be a handle for further functionalization, allowing for the modification of polymer properties or the introduction of specific functionalities for material applications.

Conclusion and Future Research Perspectives

Synthesis and Biological Profile Assessment of 3-Nitrobenzhydrazide Derivatives

Future research should prioritize the systematic synthesis of a diverse range of this compound derivatives. This involves modifying the hydrazide moiety and/or introducing substituents onto the phenyl ring to explore the impact of structural variations on biological activity. Hydrazide and hydrazone derivatives, in general, have shown a wide spectrum of biological properties, including antibacterial, antifungal, antitubercular, antioxidant, anticancer, and anti-inflammatory activities biointerfaceresearch.comresearchgate.net. Specifically, hydrazone derivatives can be obtained by the condensation of a carbonyl compound with a hydrazide orientjchem.org. Research on derivatives of related compounds like 3-aminobenzhydrazide (B87874) has indicated potential in antimicrobial and anticancer research .

Future studies should aim to synthesize novel series of this compound derivatives, such as Schiff bases and heterocyclic compounds like 1,3,4-oxadiazoles, pyrazoles, and chromenopyrazoles, which can be derived from reactions involving hydrazides researchgate.netmdpi.comresearchgate.netheteroletters.org. These synthesized compounds should then undergo comprehensive in vitro and in vivo biological profile assessments.

Potential areas for biological evaluation include:

Antimicrobial Activity: Screening against a broad panel of bacterial and fungal strains, including resistant phenotypes. Studies on related hydrazones have demonstrated prominent activity against bacterial and fungal strains orientjchem.org.

Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines. Some benzohydrazide (B10538) derivatives have shown activity against prostate cancer, and hydrazones have demonstrated antiproliferative effects biointerfaceresearch.com.

Anti-inflammatory Activity: Investigating inhibitory effects on inflammatory pathways.

Other Bioactivities: Exploring potential as antioxidants, antitubercular agents, or inhibitors of specific enzymes based on structural similarities to known bioactive compounds.

Detailed research findings in this area would involve determining minimum inhibitory concentrations (MICs) for antimicrobial agents, IC50 values for cytotoxic compounds, and dose-response curves for other activities. This would generate extensive datasets crucial for Structure-Activity Relationship (SAR) studies.

Illustrative Data Table: Potential Biological Screening Results of Future this compound Derivatives

Derivative Structure (R-group)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)Cancer Cell Line A IC50 (µM)Cancer Cell Line B IC50 (µM)
Derivative 1XXYYZZWW
Derivative 2XXYYZZWW
...............

Note: This table presents hypothetical data types that would be generated in future research.

Unexplored Avenues in Chemical Transformations and Green Synthesis

Further research is needed to explore novel chemical transformations involving this compound beyond typical condensation reactions. This could include investigating its reactivity under various conditions, such as different catalysts, solvents, and temperatures, to access new structural scaffolds. The nitro group and the hydrazide moiety offer multiple sites for reaction and functionalization .

A significant future direction lies in the development and application of green synthesis methodologies for the preparation of this compound and its derivatives. Conventional synthesis often involves organic solvents and strong acids orientjchem.orgtandfonline.com. Research should focus on environmentally benign approaches such as:

Microwave-Assisted Synthesis: This technique has shown promise for faster reaction times, higher yields, and reduced solvent usage in hydrazide synthesis niscpr.res.inchemmethod.com.

Sonochemical Synthesis: Utilizing ultrasound irradiation can enhance reaction rates and potentially enable reactions in aqueous media researchgate.nettandfonline.com.

Solvent-Free or Aqueous Media Reactions: Developing synthetic routes that minimize or eliminate the use of hazardous organic solvents orientjchem.orgtandfonline.comchemmethod.com.

Mechanochemical Synthesis: Exploring grinding techniques for solid-state reactions orientjchem.org.

Assessing the "greenness" of these future synthetic methods using metrics like atom economy, E-factor, and reaction mass efficiency will be crucial niscpr.res.in.

Illustrative Data Table: Comparison of Potential Synthesis Methods for a this compound Derivative

Synthesis MethodSolventReaction TimeYield (%)E-Factor
ConventionalOrganic SolventX hoursYYZZ
Microwave IrradiationWaterX minutesYYWW
SonicationAqueousX minutesYYWW

Note: This table presents hypothetical data types that would be generated in future research comparing different synthesis methods.

Advanced Computational Modeling for Novel Drug Discovery

Computational modeling techniques offer powerful tools to complement experimental research on this compound and its derivatives. Future research should leverage these methods for:

Molecular Docking Studies: Predicting the binding affinity and interaction modes of this compound derivatives with potential biological targets (e.g., enzymes, receptors) researchgate.netsciforum.netresearchgate.net. This can help identify promising candidates for specific therapeutic applications.

Molecular Dynamics Simulations: Studying the dynamic behavior and stability of ligand-target complexes to gain insights into the molecular basis of activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Building predictive models that correlate structural features of this compound derivatives with their observed biological activities. This can guide the design of new, more potent compounds.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity): In silico prediction of pharmacokinetic and toxicological properties to filter out compounds with unfavorable profiles early in the discovery process sciforum.netresearchgate.net.

Computational studies can help prioritize which derivatives to synthesize and test experimentally, significantly accelerating the drug discovery process.

Illustrative Data Table: Potential Computational Modeling Results (Molecular Docking)

Derivative StructurePredicted Binding Energy (kcal/mol)Key Interacting ResiduesPotential Target
Derivative 1-X.XAmino Acids A, B, CTarget Protein 1
Derivative 2-Y.YAmino Acids D, E, FTarget Protein 1
............

Note: This table presents hypothetical data types that would be generated in future computational docking studies.

Integration of Multidisciplinary Approaches for Enhanced Research Impact

Maximizing the research impact of this compound requires the integration of expertise from various scientific disciplines. Future research should foster collaborations between:

Synthetic Organic Chemists: To design and synthesize novel derivatives and explore new reaction methodologies.

Medicinal Chemists: To optimize the structure of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Biologists and Pharmacologists: To conduct in vitro and in vivo biological evaluations and elucidate mechanisms of action.

Computational Chemists: To perform modeling studies that guide synthesis and provide insights into biological interactions.

Chemical Engineers: To scale up promising synthetic routes using green chemistry principles.

By combining these diverse perspectives, researchers can more effectively identify and develop this compound-based compounds with potential applications in various fields, including pharmaceuticals and agrochemicals biointerfaceresearch.comniscpr.res.in. This integrated approach is essential for translating fundamental research into tangible outcomes.

Q & A

Q. How can researchers ensure compliance with chemical safety and ethical reporting in publications?

  • Methodological Answer : Adhere to ACS Ethical Guidelines by:
  • Disposing waste via certified hazardous waste programs.
  • Including CAS numbers (36107-14-9) and hazard statements (H302, H412) in manuscripts.
  • Sharing spectral data in supplementary materials (e.g., via Zenodo or institutional repositories) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.